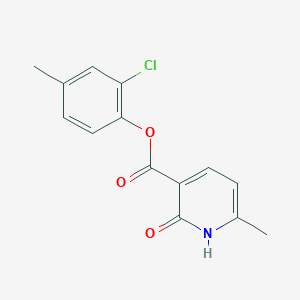![molecular formula C15H18ClNO2 B7593200 N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide, also known as AGN 210676, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropylcarboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves its interaction with various cellular targets such as ion channels, enzymes, and receptors. It has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the excitability of neurons, resulting in the alleviation of neuropathic pain. In addition, it has been demonstrated to inhibit the activity of angiogenic enzymes such as matrix metalloproteinases (MMPs), leading to a decrease in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to a decrease in inflammation. In addition, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Furthermore, it has been demonstrated to modulate the activity of voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has several advantages for lab experiments. It has been shown to be a potent inhibitor of various cellular targets such as voltage-gated sodium channels and MMPs. In addition, it has been demonstrated to have low toxicity and high selectivity for its targets. However, there are some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide. One direction is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its side effects.
合成法
The synthesis of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves the reaction of 2-cyclopropylphenylamine with 3-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
科学的研究の応用
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to alleviate neuropathic pain by modulating the activity of voltage-gated sodium channels.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-5-1-3-10(7-12)13-8-14(13)17-15(18)11-4-2-6-19-9-11/h1,3,5,7,11,13-14H,2,4,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRXKAZLMEVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2CC2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B7593140.png)

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)

![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)


![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)
![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)